molecular formula C13H10ClNO3 B15231621 Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B15231621
M. Wt: 263.67 g/mol
InChI Key: RTZPLGPNFBFQSV-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1707371-97-8) is a high-purity chemical compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67-263.68 g/mol . This methyl ester derivative of a dihydropyridone is characterized by a chlorophenyl substituent and is supplied for research and development purposes. The 6-oxo-1,6-dihydropyridine core structure, to which this compound belongs, is a recognized scaffold in medicinal chemistry and chemical synthesis . Researchers utilize this and related structures as key intermediates in the construction of more complex nitrogen-containing heterocycles, such as pyrido[2,3-d]pyrimidine derivatives, which are of significant interest in pharmaceutical research for their diverse biological activities . The specific stereoelectronic properties imparted by the 2-chlorophenyl group and the ester functionality make it a valuable building block for exploring structure-activity relationships and for the synthesis of compound libraries. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, adhering to all relevant safety regulations.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)9-6-7-11(16)15-12(9)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16)

InChI Key

RTZPLGPNFBFQSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process. Additionally, industrial production may involve the use of catalysts and solvents that are more suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the alcohol derivative.

    Substitution: The major products are the substituted derivatives with the nucleophile replacing the chlorine atom.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing modifications to the substituents, ester groups, or core structure.

Substituent Variations at Position 2

Table 1: Substituent Effects on Dihydropyridine Derivatives
Compound Name CAS Number Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 1707371-97-8 2-Chlorophenyl 263.68 Potential pharmaceutical intermediate
Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 223788-08-7 Methyl 183.16 Pharmaceutical intermediate
Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1708178-64-6 Difluoromethyl 273.24 High structural similarity (0.83)
Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate Discontinued 2,4-Dichlorobenzyl N/A Discontinued research compound

Key Observations :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound increases lipophilicity and steric bulk compared to the methyl group in . This may enhance membrane permeability but reduce solubility.
  • Benzyl Substitutions : The dichlorobenzyl group in introduces additional chlorine atoms, which could amplify toxicity or bioactivity but complicate synthesis.

Ester vs. Carboxylic Acid Derivatives

Table 2: Functional Group Comparisons
Compound Name CAS Number Position 3 Functional Group Molecular Weight (g/mol) Similarity Score Reference
Methyl 6-hydroxynicotinate N/A Methyl ester 167.15 N/A
5-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid 103997-21-3 Carboxylic acid 187.57 0.69
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid 77837-08-2 Carboxylic acid 215.21 0.63

Key Observations :

  • Ester vs. Acid : The methyl ester in the target compound and improves lipophilicity over carboxylic acids (e.g., ), favoring passive diffusion in biological systems. However, esters are prone to hydrolysis, limiting their in vivo stability.

Core Structure Modifications

Table 3: Variations in the Dihydropyridine Core
Compound Name CAS Number Core Modification Molecular Weight (g/mol) Key Features Reference
Ethyl 2-(difluoromethyl)-1-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylate 1707735-40-7 1-Ethyl substitution 287.25 Enhanced steric hindrance
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid 59864-31-2 1-Methyl substitution 169.15 Simplified structure, lower complexity

Key Observations :

  • N-Substitutions : Ethyl or methyl groups at position 1 (e.g., ) introduce steric effects that may hinder interactions with biological targets compared to the unsubstituted nitrogen in the target compound .
  • Tautomerism: The 6-oxo group in all compounds allows for keto-enol tautomerism, influencing reactivity and crystal packing .

Biological Activity

Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS No. 1221791-82-7) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10ClNO3
  • Molecular Weight : 263.68 g/mol
  • Structure : The compound features a dihydropyridine core, which is significant for its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

This compound also exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays .

2. Anticancer Activity

The compound has shown promising results in cancer research, particularly regarding its ability to inhibit tumor growth in various cell lines. Studies indicate that it acts as an inhibitor of key enzymes involved in cancer progression, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 µM .

3. Cardiovascular Effects

This compound also demonstrates cardiovascular benefits by acting on L-type calcium channels, which are crucial for cardiac muscle contraction. This interaction suggests potential applications in treating cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial and fungal strains. The results confirmed its potent antimicrobial activity, particularly against Gram-positive bacteria, where it inhibited biofilm formation significantly compared to standard treatments .

Case Study 2: Cancer Cell Proliferation

In vitro studies on human cancer cell lines (HeLa and HCT116) revealed that this compound effectively reduced cell viability and proliferation rates. The mechanism was attributed to the inhibition of key signaling pathways involved in cell cycle regulation .

Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Evaluation : A study published in ACS Omega reported that derivatives of the compound exhibited significant antimicrobial properties and low toxicity levels with hemolytic activity less than 15% .
  • Anticancer Mechanisms : Research highlighted its ability to inhibit critical enzymes linked to tumor growth and proliferation, suggesting a multifaceted approach to cancer treatment .
  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains of bacteria .

Q & A

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYieldReference
1K2_2CO3_3, DMF, 0°C → RT38.6%
2H2_2SO4_4, MeOH, reflux89%

Basic: How is this compound characterized structurally?

Methodology:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (500 MHz, CD3_3OD) identifies aromatic protons (δ 7.47–8.22 ppm) and ester methyl groups (δ 3.79 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å) and confirms lactam tautomer dominance over lactim forms .

Key Data:

  • Crystal System : Triclinic, space group P1P1 (for analogous Ni-complexed structures) .
  • Hydrogen Bonding : Anions and cations interact via O–H···O/N bonds (2.6–2.8 Å) .

Advanced: How to resolve discrepancies in tautomeric form identification using crystallographic data?

Methodology:

  • Bond Length Analysis : Lactam tautomers exhibit shorter C=O bonds (1.23 Å) vs. lactim (C–O > 1.3 Å). For example, C6–O6 bond lengths in Ni(H2_2O)6_62_2 confirm lactam forms despite initial claims of lactim dominance .
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) further validate tautomeric assignments .

Q. Table 2: Tautomer Identification Criteria

FeatureLactamLactim
C=O Bond Length (Å)1.20–1.251.30–1.35
N–H Stretching (IR)~3200 cm1^{-1}Absent
Crystallographic DataFavored in Ni/Zn saltsRarely observed

Advanced: What hydrogen-bonding patterns stabilize the crystal lattice?

Methodology:

  • X-ray Diffraction : Reveals O–H···O interactions between [Ni(H2_2O)6_6]2+^{2+} cations and carboxylate anions (2.65–2.82 Å) .
  • Graph Set Notation : DD-type (donor) and AA-type (acceptor) interactions form 2D networks, critical for lattice stability .

Key Findings:

  • Primary Interactions : O–H···O (2.65 Å), N–H···O (2.71 Å).
  • Secondary Interactions : Weak C–H···O contacts (3.1 Å) contribute to layered packing .

Advanced: How to validate crystal structures and address refinement challenges?

Methodology:

  • Software Tools : SHELXL for refinement, ORTEP-3 for graphical representation .
  • Validation Metrics : Check RintR_{\text{int}} (< 0.05), R1/wR2R1/wR2 (< 0.1), and ADP consistency .
  • Disorder Modeling : Use PART instructions in SHELXL to resolve overlapping electron densities .

Q. Table 3: Refinement Parameters (Example)

ParameterValueAcceptable Range
RintR_{\text{int}}0.032< 0.05
R1R1 (all data)0.041< 0.07
C–C Bond e.s.d. (Å)0.002< 0.005

Advanced: What strategies improve synthetic yields and purity for derivatives?

Methodology:

  • Reaction Optimization : Use anhydrous DMF, controlled temperature (0°C → RT), and inert atmospheres to suppress side reactions .
  • Purification : Silica gel chromatography (20% EtOAc-hexane) removes unreacted benzyl bromides .
  • Analytical Validation : LC-MS to confirm purity (>95%) and identity pre- and post-purification .

Key Challenges:

  • Byproduct Formation : Competing O- vs. N-alkylation requires precise stoichiometry (1:1.2 molar ratio of substrate to benzyl bromide) .

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